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molecular formula C9H9ClO2 B156443 3-(2-Chlorophenyl)propionic acid CAS No. 1643-28-3

3-(2-Chlorophenyl)propionic acid

Cat. No. B156443
M. Wt: 184.62 g/mol
InChI Key: KZMDFTFGWIVSNQ-UHFFFAOYSA-N
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Patent
US06627764B1

Procedure details

A solution of 171.0 g (2.51 mol) of sodium ethoxide in ethanol is admixed with 149.2 g (932 mmol) of diethyl malonate. 50.0 g (311 mmol) of 2-chlorobenzyl chloride are added to this reaction mixture, and after the addition is complete the reaction mixture is refluxed for three hours. After cooling to room temperature, 480 g (1.71 mol) of a KOH solution are added and the mixture is subsequently refluxed for another hour. The ethanol is then distilled off and the residue is subjected to an aqueous work-up and extracted three times with 100 ml each time of diethyl ether. The organic phase is discarded and the aqueous phase is brought to a pH of 1 using concentrated HCl. The mixture is subsequently extracted three times with 100 ml each time of diethyl ether. The combined organic phases are washed with 100 ml of water and then with 100 ml of a saturated NaCl solution.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
149.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
480 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5](OCC)(=O)[CH2:6][C:7]([O:9]CC)=[O:8].[Cl:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1CCl.[OH-].[K+]>C(O)C>[C:7]([CH2:6][CH2:5][C:18]1[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=1[Cl:16])([OH:9])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
149.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Step Four
Name
Quantity
480 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is subsequently refluxed for another hour
DISTILLATION
Type
DISTILLATION
Details
The ethanol is then distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml each time of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The mixture is subsequently extracted three times with 100 ml each time of diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with 100 ml of water

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CCC1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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